(2Z,5Z)-3-ETHYL-2-(ETHYLIMINO)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE
Description
The compound (2Z,5Z)-3-ethyl-2-(ethylimino)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one core. Key structural features include:
- Z-configuration at both the 2-ethylimino and 5-(3-hydroxyphenyl)methylidene positions, influencing stereoelectronic properties.
- Ethyl substituents at the 3-position and the imino group, enhancing lipophilicity.
Thiazolidinones are known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the 3-hydroxyphenyl group distinguishes this compound from analogs with alternative aromatic or heterocyclic substituents.
Properties
IUPAC Name |
(5Z)-3-ethyl-2-ethylimino-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-15-14-16(4-2)13(18)12(19-14)9-10-6-5-7-11(17)8-10/h5-9,17H,3-4H2,1-2H3/b12-9-,15-14? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRJMCPOMHARGU-IDKACCCPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(=CC2=CC(=CC=C2)O)S1)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C1N(C(=O)/C(=C/C2=CC(=CC=C2)O)/S1)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-3-ETHYL-2-(ETHYLIMINO)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of an appropriate thiazolidinone derivative with an ethyl imine and a hydroxybenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-3-ETHYL-2-(ETHYLIMINO)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the imine group would yield amines.
Scientific Research Applications
(2Z,5Z)-3-ETHYL-2-(ETHYLIMINO)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z,5Z)-3-ETHYL-2-(ETHYLIMINO)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 2: Bioactivity Correlations Based on Structural Motifs
Critical Findings:
- Hydrogen-Bonding Capacity: The 3-hydroxyphenyl group in the target compound may improve binding to enzymes like integrins or kinases compared to non-hydroxylated analogs, as seen in docking studies of similar structures .
- Chemical Space Clustering: Compounds with Murcko scaffolds and Tanimoto coefficients ≥0.5 () cluster into bioactivity groups. The target compound’s ethylimino and hydroxyphenyl motifs likely place it in a cluster distinct from thioxo or propenylidene derivatives .
Biological Activity
The compound (2Z,5Z)-3-ethyl-2-(ethylimino)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which is known for its diverse biological activities. This article explores the biological activity of this specific thiazolidin-4-one derivative, focusing on its potential therapeutic applications based on recent research findings.
Overview of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives are characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. They have garnered attention in medicinal chemistry due to their wide range of biological activities, including:
- Antimicrobial
- Anticancer
- Antidiabetic
- Antioxidant
- Anti-inflammatory
These compounds can be modified at various positions to enhance their biological efficacy. The specific compound has been studied for its potential applications in treating various diseases.
Antimicrobial Activity
Thiazolidin-4-one derivatives exhibit significant antimicrobial properties. Research indicates that modifications in the structure can enhance their effectiveness against various pathogens. For instance, a study highlighted that certain thiazolidinone derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria as well as fungi .
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 |
| Compound B | Escherichia coli | 1.0 |
| Compound C | Candida albicans | 0.8 |
Anticancer Activity
Studies have shown that thiazolidin-4-one derivatives can induce apoptosis in cancer cells. For example, a derivative similar to the compound of interest was evaluated for its antiproliferative effects against various cancer cell lines, including human colon adenocarcinoma and leukemia cells. The results indicated significant inhibition of cell growth, suggesting potential as an anticancer agent .
Antioxidant Properties
The antioxidant capacity of thiazolidinones is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. Compounds with specific substituents have shown enhanced antioxidant activity compared to standard antioxidants like vitamin C. A notable finding was that certain derivatives had EC50 values significantly lower than those of conventional antioxidants .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is heavily influenced by their chemical structure. The following factors are critical in determining their efficacy:
- Substituents at Position 2 and 5 : Alterations at these positions can lead to enhanced bioactivity.
- Hydroxyl Groups : Presence of hydroxyl groups increases solubility and interaction with biological targets.
- Ethylimino Group : This moiety is essential for the compound's stability and reactivity.
Case Studies
Several studies have reported on the synthesis and evaluation of thiazolidinone derivatives:
- Study on Antimicrobial Activity : A series of compounds were synthesized and tested against multiple strains of bacteria and fungi, showing promising results in inhibiting growth .
- Cytotoxicity Study : The cytotoxic effects of thiazolidinone derivatives were assessed on human leukemia cells, revealing significant induction of apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
